2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide
CAS No.: 1172264-16-2
Cat. No.: VC2629320
Molecular Formula: C11H14ClNOS
Molecular Weight: 243.75 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide - 1172264-16-2](/images/structure/VC2629320.png)
Specification
CAS No. | 1172264-16-2 |
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Molecular Formula | C11H14ClNOS |
Molecular Weight | 243.75 g/mol |
IUPAC Name | 2-chloro-N-[2-(4-methylsulfanylphenyl)ethyl]acetamide |
Standard InChI | InChI=1S/C11H14ClNOS/c1-15-10-4-2-9(3-5-10)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) |
Standard InChI Key | OZNZGAXEWCGZPQ-UHFFFAOYSA-N |
SMILES | CSC1=CC=C(C=C1)CCNC(=O)CCl |
Canonical SMILES | CSC1=CC=C(C=C1)CCNC(=O)CCl |
Introduction
Chemical Structure and Properties
2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide possesses a distinctive chemical structure featuring several functional groups that contribute to its reactivity and properties. As indicated by its name, the compound contains a chloroacetamide moiety connected to a 4-(methylthio)phenyl group via an ethyl linker.
Basic Identification and Chemical Data
The compound is identified by the CAS number 1172264-16-2 and has a molecular formula of C₁₁H₁₄ClNOS. Its molecular weight is recorded as 243.75 g/mol, making it a relatively small organic molecule with potential for good biological membrane penetration. The IUPAC name for this compound is 2-chloro-N-[2-(4-methylsulfanylphenyl)ethyl]acetamide, which systematically describes its chemical structure.
The chemical identity of this compound is further characterized by specific chemical identifiers that enable precise database searching and structure verification. These include standardized notations such as InChI and SMILES strings, which encode the structural information in computer-readable formats.
Table 1: Key Properties of 2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide
Property | Value | Source |
---|---|---|
Chemical Formula | C₁₁H₁₄ClNOS | |
Molecular Weight | 243.75 g/mol | |
CAS Number | 1172264-16-2 | |
IUPAC Name | 2-chloro-N-[2-(4-methylsulfanylphenyl)ethyl]acetamide | |
InChI | InChI=1S/C11H14ClNOS/c1-15-10-4-2-9(3-5-10)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) | |
SMILES | CSC1=CC=C(C=C1)CCNC(=O)CCl | |
Canonical SMILES | CSC1=CC=C(C=C1)CCNC(=O)CCl | |
PubChem Compound ID | 44122770 |
Structural Features and Their Implications
The structure of 2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide contains several noteworthy features that influence its chemical behavior. The methylthio group (-SCH₃) attached to the para position of the phenyl ring serves as an electron-donating substituent, affecting the electron distribution throughout the aromatic system. This substituent contributes to the compound's lipophilicity and potentially influences its interactions with biological macromolecules.
The chloroacetamide portion of the molecule is particularly significant from a reactivity standpoint. The chlorine atom represents a good leaving group, making this position susceptible to nucleophilic substitution reactions. This reactivity pattern is important for understanding both the compound's potential applications in chemical synthesis and its possible mechanisms of action in biological systems.
The amide linkage (-NHCO-) provides hydrogen bond donor and acceptor sites, which can be crucial for molecular recognition processes in biological contexts. Additionally, the ethyl linker between the amide and aromatic portions provides conformational flexibility to the molecule, potentially allowing it to adapt its shape when interacting with biological targets.
Related Compounds and Structural Analogs
Examining structurally related compounds provides valuable context for understanding the potential properties and applications of 2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide. Structure-activity relationships can often be inferred by comparing compounds with similar core structures but different substituents.
Comparison with Methoxy Analog
One closely related compound is 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide, which differs from our target compound only in the para-substituent on the phenyl ring (methoxy group instead of methylthio) . This minor structural difference can have significant implications for the compound's properties and behavior.
Table 3: Comparison of 2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide with Its Methoxy Analog
Structure-Property Relationships
The substitution of a methylthio group with a methoxy group introduces several potential differences in physicochemical properties:
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Electronic effects: Both groups are electron-donating, but they differ in their resonance and inductive effects, potentially altering the electron distribution in the aromatic ring.
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Lipophilicity: Generally, methylthio groups confer greater lipophilicity (higher logP values) compared to methoxy groups, which can influence membrane permeability and protein binding in biological systems.
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Metabolism: The methylthio and methoxy groups undergo different metabolic pathways, potentially leading to different pharmacokinetic profiles if these compounds were to be investigated for biological applications.
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Hydrogen bonding: The oxygen in the methoxy group is a better hydrogen bond acceptor than the sulfur in the methylthio group, potentially affecting molecular recognition and binding specificity.
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Steric factors: The C-S bond is longer than the C-O bond, and sulfur has a larger atomic radius than oxygen, resulting in different spatial arrangements that can influence molecular interactions.
These structure-property relationships highlight how seemingly minor structural modifications can significantly impact a compound's behavior, underscoring the importance of careful molecular design in chemical research.
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